molecular formula C18H15ClFN3OS B2401212 4-(2-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 694461-08-0

4-(2-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B2401212
CAS No.: 694461-08-0
M. Wt: 375.85
InChI Key: JSQUVIUGNXZZAL-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, characterized by a six-membered pyrimidine ring with two nitrogen atoms and substituents that modulate its physicochemical and biological properties. The structure features:

  • An N-(2-fluorophenyl) carboxamide at position 5, contributing to hydrogen-bonding capabilities.
  • A methyl group at position 6 and a thione (sulfanylidene) moiety at position 2, critical for conformational stability and redox activity.

DHPM derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory applications due to their structural mimicry of nucleic acid bases .

Properties

IUPAC Name

4-(2-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQUVIUGNXZZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups. Its molecular formula is C16H15ClFN3SC_{16}H_{15}ClFN_3S, and it has a molecular weight of approximately 335.82 g/mol. The presence of chlorophenyl and fluorophenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, particularly breast and lung cancer cells. In vitro assays demonstrated that treatment with this compound resulted in:

  • Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.
  • Induction of apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

The proposed mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways:

  • Inhibition of the PI3K/Akt pathway : This pathway is crucial for cell survival and proliferation. The compound appears to downregulate the expression of Akt, leading to increased apoptosis.
  • Activation of caspases : The compound triggers the activation of caspases, which are essential for the execution phase of apoptosis.

Antimicrobial Activity

In addition to anticancer properties, studies have reported antimicrobial activity against several bacterial strains. The compound demonstrated:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values indicating potency comparable to standard antibiotics.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound showed a significant reduction in cell viability at concentrations above 10 µM. The results were quantified as follows:

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Case Study 2: Antimicrobial Testing

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results were as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

Key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Differences vs. Target Compound Reference
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine - 2-Phenyl (C2)
- 4-Methoxyphenyl (C5)
Replaces thione with amine; lacks chlorophenyl
1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-1,2,3,4-Tetrahydropyrimidin-5-yl]Ethanone - Acetyl (C5)
- 4-Fluorophenyl (C4)
Acetyl vs. carboxamide; fluorophenyl vs. chlorophenyl
4-(4-Chlorophenyl)-6-Hydroxy-5-(2-Thienylcarbonyl)-6-(Trifluoromethyl)-3,4,5,6-Tetrahydropyrimidine - Thienylcarbonyl (C5)
- CF₃ (C6)
Additional hydroxyl and CF₃ groups; thiophene substitution
N-(2-Chlorophenyl)-4-(2,3-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide - 2,3-Dimethoxyphenyl (C4)
- 2-Oxo (C2)
Oxo vs. sulfanylidene; dimethoxyphenyl vs. 2-fluorophenyl

Structural Impact :

  • Thione (Sulfanylidene) vs. Oxo : The thione group (C=S) in the target compound enhances π-π stacking and metal-binding capacity compared to oxo (C=O) derivatives .
  • Halogen vs. Methoxy Substituents : The 2-fluorophenyl group in the target compound offers stronger electronegativity and smaller steric bulk than methoxy or dimethoxyphenyl groups, influencing receptor binding .

Activity Trends :

  • Electron-Withdrawing Groups (e.g., Cl, F) enhance antimicrobial potency by increasing membrane permeability.
  • Bulkier Substituents (e.g., CF₃, thienyl) improve anticancer activity but reduce solubility .
Crystallographic and Computational Data
Compound Dihedral Angle (°)
(Pyrimidine vs. Aryl)
Hydrogen Bonding Reference
Target Compound Not reported N/A
N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl] Derivative 12.8 (C2-phenyl)
86.1 (C5-aryl)
Intramolecular N–H⋯N (2.02 Å)
1-[4-(4-Fluorophenyl)-6-Methyl-2-Sulfanylidene-DHPM] 5.2–6.4 (C4-fluorophenyl) Intermolecular C–H⋯S (3.12 Å)

Implications : Smaller dihedral angles (<15°) correlate with improved planarity and stronger π-π interactions, critical for DNA intercalation .

Q & A

Q. What synthetic methodologies are optimized for this compound, and how are reaction conditions controlled?

The synthesis involves multi-step organic reactions, including cyclocondensation of thiourea derivatives with substituted β-keto esters under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Key parameters include:

  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent selection (e.g., DMF enhances solubility of aromatic intermediates).
  • Reaction time optimization (typically 12–24 hours) monitored via TLC/HPLC. Post-synthesis, intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient). Final product purity is validated by HPLC (>98%) and NMR .

Q. How is structural characterization performed to confirm the compound’s identity?

A combination of techniques is used:

  • X-ray crystallography : Resolves dihedral angles between the pyrimidine core and substituted phenyl rings (e.g., 12.8° twist in analogous structures) and identifies intramolecular hydrogen bonds (N–H⋯N, S–H⋯O) .
  • NMR spectroscopy : 1H/13C NMR assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–7.8 ppm) and confirms regiochemistry .
  • FT-IR : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

Q. Which analytical techniques ensure purity and stoichiometric consistency?

  • HPLC-UV : Uses C18 columns with acetonitrile/water mobile phases (λ = 254 nm) to quantify impurities (<2%).
  • Elemental analysis : Validates C, H, N, S percentages (e.g., C: 54.2%, H: 3.8% for C19H15ClFN3OS).
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 412.1) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing 2-fluorophenyl group lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., kinases) to optimize substituent placement for hydrogen bonding (e.g., sulfanylidene group interaction with ATP-binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC50 values under identical conditions (e.g., pH 7.4 buffer, 37°C). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinities if fluorescence-based assays show variability due to autofluorescence interference .

Q. What crystallographic evidence exists for polymorphic forms, and how do they affect properties?

Single-crystal studies of analogous compounds reveal:

  • Polymorph A : Stabilized by C–H⋯π interactions, showing higher thermal stability (Tm = 215°C).
  • Polymorph B : Exhibits weaker C–H⋯O bonds, leading to 30% higher aqueous solubility. Differential scanning calorimetry (DSC) and PXRD distinguish these forms .

Q. How can low yields in scaled-up synthesis be mitigated?

  • Kinetic profiling : Identify rate-limiting steps (e.g., imine formation) using in-situ IR.
  • Solvent optimization : Replace THF with dimethylacetamide (DMAc) to improve mass transfer in heterogeneous reactions.
  • Continuous flow chemistry : Reduces reaction time from 20 hours to 2 hours by enhancing heat transfer .

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